molecular formula C11H9BrClN B1382491 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile CAS No. 1314658-00-8

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile

Cat. No.: B1382491
CAS No.: 1314658-00-8
M. Wt: 270.55 g/mol
InChI Key: YQQOWPZGCLVUFX-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is an organic compound with the molecular formula C11H9BrClN and a molecular weight of 270.55 g/mol . This compound is characterized by the presence of a cyclobutane ring substituted with a 4-bromo-3-chlorophenyl group and a carbonitrile group. It is a white to off-white powder that is used in various chemical research applications.

Preparation Methods

The synthesis of 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is used to form the carbon-carbon bond between the cyclobutane ring and the 4-bromo-3-chlorophenyl group.

    Nitrile Formation:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents and conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.

    Cycloaddition Reactions: The cyclobutane ring can participate in cycloaddition reactions, forming larger ring systems.

Common reagents used in these reactions include palladium catalysts, sodium cyanide, and various oxidizing and reducing agents .

Scientific Research Applications

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile is used in scientific research for various applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific ring structure and the presence of both bromine and chlorine substituents, which confer distinct chemical and physical properties.

Properties

IUPAC Name

1-(4-bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClN/c12-9-3-2-8(6-10(9)13)11(7-14)4-1-5-11/h2-3,6H,1,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQQOWPZGCLVUFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC(=C(C=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
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1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
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1-(4-Bromo-3-chlorophenyl)cyclobutane-1-carbonitrile
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Reactant of Route 6
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